1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine
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Overview
Description
1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of benzenesulfonyl, bromo, chloro, and nitro functional groups attached to a pyrrolo[2,3-B]pyridine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, and solvents like dichloroethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to ensure high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for nitro group reduction.
Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the bromo or chloro groups.
Scientific Research Applications
1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. For example, it may inhibit tubulin polymerization, leading to disruption of microtubule dynamics and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Uniqueness
1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity. The presence of both halogen and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H7BrClN3O4S |
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Molecular Weight |
416.63 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-bromo-4-chloro-5-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H7BrClN3O4S/c14-9-7-17(23(21,22)8-4-2-1-3-5-8)13-11(9)12(15)10(6-16-13)18(19)20/h1-7H |
InChI Key |
HDUMQYIHEWMGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C(=CN=C32)[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
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